Acid Green 50 parent

Description

Historical Context and Evolution of Acid Green 50 Research

The study of Acid Green 50 is rooted in the broader history of synthetic dye chemistry, which saw a surge in the discovery of new chromogens in the 19th and early 20th centuries. research-solution.com Initially developed for industrial applications such as dyeing wool, silk, leather, and paper, its utility soon expanded into scientific research. sigmaaldrich.comchemicalbook.com Early research likely focused on its synthesis and basic properties for these industrial purposes.

Over time, the focus of research on Acid Green 50 has evolved significantly. Its application as a biological stain, particularly for collagen and in ophthalmology for diagnosing ocular surface diseases, marked a pivotal shift in its scientific investigation. sigmaaldrich.comresearchgate.net Researchers found it to be a valuable tool for vital staining of the cornea and conjunctiva, with staining characteristics comparable to Rose Bengal. chemicalbook.comkrackeler.com More recent academic inquiries have explored its use in advanced applications, such as a marker dye in pesticide application to reduce usage, in studies of the blood-brain barrier, and in research on the inhibition of viruses like herpes simplex virus 1 (HSV-1). oup.comkrackeler.com Furthermore, its presence in wastewater has prompted research into its removal and degradation, contributing to the field of environmental science. mdpi.com

Scope and Significance of Acid Green 50 Investigations

The scope of research involving Acid Green 50 is remarkably broad, spanning multiple scientific disciplines. In the biological and medical sciences, it is recognized for its utility in histology, microbiology, and ophthalmology. sigmaaldrich.comchemimpex.com Its ability to stain devitalized cells makes it a crucial diagnostic tool. krackeler.com

The significance of Acid Green 50 extends to environmental research, where it is used as a tracer to study water and solute movement in soils. cornell.edu Its role as a model pollutant in studies on wastewater treatment highlights its importance in developing new remediation technologies. mdpi.comunizg.hr For instance, studies have compared the efficacy of methods like anodic oxidation and electrocoagulation for its removal from wastewater. mdpi.com

In the realm of chemistry and materials science, research continues to explore its properties and potential applications. For example, its use in conjunction with synchrotron-based FT-infrared microspectroscopy for the analysis of inks demonstrates its role in forensic science and analytical chemistry. lbl.gov

Terminology and Nomenclature in Scholarly Literature

To navigate the extensive body of research on this compound, a clear understanding of its terminology and nomenclature is essential.

Common Synonyms and Chemical Identifiers (e.g., C.I. 44090, Green S, Lissamine Green B)

Acid Green 50 is known by a multitude of synonyms in scientific and commercial literature. This can sometimes create confusion, making it crucial to recognize its various identifiers.

| Identifier Type | Identifier |

| C.I. Name | C.I. Acid Green 50 nih.gov |

| C.I. Number | 44090 chemicalbook.comnih.gov |

| Common Synonyms | Green S chemicalbook.comnih.gov, Lissamine Green B sigmaaldrich.comnih.gov, Wool Green S sigmaaldrich.comkrackeler.com |

| Food Additive No. | E142 ontosight.ai |

| CAS Registry No. | 3087-16-9 nih.govlookchem.com |

The use of these different names often depends on the context, with "Green S" being common in food-related literature and "Lissamine Green B" frequently used in biological staining applications. chemicalbook.comnih.gov

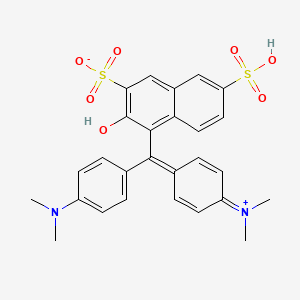

"Parent Compound" Definition and Contextualization within Dye Chemistry

In the context of dye chemistry, the term "parent compound" refers to the fundamental chemical structure from which a series of related dyes or a specific salt form is derived. britannica.comhse.gov.uk For Acid Green 50, which is typically supplied as a monosodium salt, the "parent compound" is the dye molecule itself, without the sodium ion. nih.govnih.gov This parent structure is the core chromophore responsible for the dye's color and chemical properties.

The PubChem database explicitly identifies the parent compound of Acid Green 50 (CID 91525) as CID 91395. nih.gov This distinction is important in understanding the compound's chemical behavior and its interactions in various systems. The synthesis of Acid Green 50 involves the reaction of Michler's hydrol with R acid (2-naphthol-3,6-disulphonic acid) and subsequent oxidation of the resulting leuco compound. research-solution.com The core structure formed through this process constitutes the "parent" of the various salt forms of the dye.

Structure

3D Structure

Properties

CAS No. |

25317-10-6 |

|---|---|

Molecular Formula |

C27H26N2O7S2 |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-3-hydroxy-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C27H26N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16H,1-4H3,(H2,31,32,33,34,35,36) |

InChI Key |

QEFJYMFUMVHTBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Acid Green 50

Established Synthetic Pathways for Acid Green 50

The industrial production of Acid Green 50, like other triphenylmethane (B1682552) dyes, has historically relied on multi-step synthetic routes involving condensation and oxidation reactions. sci-hub.stgoogle.com These methods are designed to construct the core triphenylmethane structure and then chemically modify it to yield the final, intensely colored dye.

The foundational step in the synthesis of triphenylmethane dyes is the condensation reaction, which forms the central carbon atom bonded to three aromatic rings. google.combritannica.com This is typically achieved by reacting an aromatic aldehyde or its equivalent with an arylamine. sci-hub.st In the case of Acid Green 50, one established method involves the condensation of 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine with Naphthalen-2-ol. chemicalbook.com This reaction is followed by sulfonation using strong sulfuric acid to introduce sulfonic acid groups, which enhance the water solubility of the dye, and subsequent conversion to its sodium salt. britannica.comchemicalbook.com

Another pathway utilizes the condensation of Bis(4-(dimethylamino)phenyl)methanol with a sulfonated naphthalene derivative, such as 3-Hydroxynaphthalene-2,7-disulfonic acid or 7-Hydroxynaphthalene-1,3-disulfonic acid. chemicalbook.com These condensation reactions are crucial for assembling the leuco base, the colorless precursor to the final dye. google.com

Following the condensation step, the resulting colorless leuco base must be oxidized to form the conjugated system responsible for the dye's vibrant color. sci-hub.stgoogle.com This oxidation is a critical step in the industrial production of triphenylmethane dyes. google.com For Acid Green 50, the synthesis route starting with Bis(4-(dimethylamino)phenyl)methanol and a hydroxynaphthalenedisulfonic acid explicitly includes an oxidation step to convert the condensed product into the final colored dye before it is translated into its sodium salt. chemicalbook.com This transformation creates the quinoid structure, which is the chromophore that allows the molecule to absorb light in the visible spectrum, resulting in its characteristic blue-green hue.

| Synthetic Pathway | Key Reactants | Core Process | Final Product Form |

|---|---|---|---|

| Pathway A | 4-(Dichloro(4-(dimethylamino)phenyl)methyl)-N,N-dimethylbenzenamine; Naphthalen-2-ol | Condensation followed by Sulfonation | Sodium Salt |

| Pathway B | Bis(4-(dimethylamino)phenyl)methanol; 3-Hydroxynaphthalene-2,7-disulfonic acid | Condensation followed by Oxidation | Sodium Salt |

Green Chemistry Principles in Acid Green 50 Synthesis

The traditional synthesis of dyes often involves hazardous reagents and generates significant waste, prompting the exploration of more sustainable methods guided by the principles of green chemistry. yale.eduwikipedia.org These principles advocate for the reduction or elimination of hazardous substances, maximization of atom economy, and the use of renewable resources and energy-efficient processes. wikipedia.orgnih.gov

A key focus of green chemistry is the replacement of conventional reagents and catalysts with more environmentally benign alternatives. nih.gov In the context of Acid Green 50 synthesis, this could involve substituting strong acids like sulfuric acid with solid acid catalysts. nih.gov Heterogeneous catalysts, such as zeolites, clays, and heteropoly acids, offer advantages like easier separation from the reaction mixture, potential for recyclability, and reduced corrosion and waste generation. nih.govresearchgate.net The use of "green solvents" like ionic liquids or even water, where feasible, is another area of exploration to replace volatile and often toxic organic solvents. alfa-chemistry.comacsgcipr.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful tool in green chemistry. alfa-chemistry.comacsgcipr.org Enzymes operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and minimize the formation of byproducts. acs.org While specific literature on the complete enzymatic synthesis of Acid Green 50 is limited, enzymes are employed for transformations analogous to the steps in its production. For instance, oxidases and monooxygenases are used for selective oxidation reactions in the synthesis of other complex molecules, presenting a potential green alternative to the chemical oxidation step used to form the Acid Green 50 chromophore. mdpi.com The use of enzymes could lead to cleaner reaction profiles and reduce the environmental impact of the synthesis. alfa-chemistry.comacs.org

Modern approaches to synthetic design increasingly leverage computational tools to plan more efficient and sustainable chemical processes. nih.govacs.org Computer-Aided Retrosynthesis (CAR) can rapidly generate and evaluate numerous potential synthetic pathways for a target molecule like Acid Green 50. researchgate.netshenvilab.org

This computational analysis can be integrated with green chemistry metrics to assess the environmental footprint of each proposed route before it is tested in a laboratory. nih.gov Key metrics include:

Atom Economy : Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org

Process Mass Intensity (PMI) : Calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product, providing a comprehensive measure of the waste generated. nih.gov

E-Factor (Environmental Factor) : Quantifies the kilograms of waste produced per kilogram of product. acs.orgtudelft.nl

By using CAR to identify novel routes and then analyzing them with green metrics, chemists can prioritize pathways that are not only high-yielding but also minimize waste and hazard, leading to the development of optimized and greener synthetic processes for Acid Green 50. nih.govmdpi.com

| Green Chemistry Principle/Tool | Application in Acid Green 50 Synthesis | Potential Benefit |

|---|---|---|

| Benign Reagents & Catalysts | Replacing strong liquid acids with solid acid catalysts (e.g., heteropoly acids). | Reduced waste, catalyst recyclability, safer handling. nih.gov |

| Enzyme-Mediated Synthesis | Using oxidases for the oxidation of the leuco base. | High selectivity, mild reaction conditions, reduced byproducts. mdpi.com |

| Computer-Aided Retrosynthesis | Identifying novel, more efficient synthetic routes. | Accelerated development, discovery of step-economic pathways. nih.govshenvilab.org |

| Green Metrics Analysis (PMI, E-Factor) | Quantitatively evaluating the environmental impact of different synthetic routes. | Selection of the most resource-efficient and least wasteful process. nih.govacs.org |

Derivatization and Functionalization Strategies of Acid Green 50

The chemical structure of Acid Green 50, a triarylmethane dye, offers several reactive sites that are amenable to derivatization and functionalization. These modifications are pursued to enhance its existing properties or to impart novel functionalities, thereby expanding its utility in various scientific and industrial domains. The primary sites for chemical modification on the Acid Green 50 parent molecule include the sulfonic acid groups, the hydroxyl group, and the aromatic rings.

Chemical Modification for Targeted Applications

Chemical modification of Acid Green 50 can be strategically employed to tailor its properties for specific applications, such as in the development of advanced sensing materials, improved textile dyeing processes, and biomedical applications.

One potential avenue for modification is through the acylation of the hydroxyl group . This reaction can introduce a variety of functional moieties to the dye molecule. For instance, acylation with a long-chain fatty acid chloride could increase the hydrophobicity of the dye, which might be advantageous in certain non-aqueous systems or for specific interactions with biological membranes. The general reactivity of Acid Green 50 has been noted in its interaction with biological surfaces, where it can form a film-forming polymer, and its acylation reaction with collagen gel has been investigated biosynth.com.

Another key strategy involves the derivatization of the sulfonic acid groups . These groups are highly polar and are crucial for the water solubility of the dye. By converting the sulfonic acid groups into sulfonyl chlorides, they can be further reacted with a wide range of nucleophiles, such as amines and alcohols. This allows for the covalent attachment of Acid Green 50 to various substrates, including polymers and biomolecules. For example, functionalizing the dye with specific antibodies through this route could lead to the development of targeted imaging agents in biomedical diagnostics.

Furthermore, the aromatic rings of Acid Green 50 can be subjected to electrophilic substitution reactions , such as nitration or halogenation, although this might significantly alter the chromophoric properties of the dye. Such modifications could be explored for creating new dye derivatives with different colors or photophysical properties.

While specific studies detailing the targeted derivatization of Acid Green 50 for applications like biosensing are not extensively documented in the provided search results, the principles of modifying similar dye structures suggest significant potential. For instance, the covalent modification of dyes is a common strategy for developing biosensors mdpi.comfrontiersin.org. The functionalization of polymers with acid groups is also a well-established method for creating materials for water treatment nih.gov.

Interactive Data Table: Potential Derivatization Reactions of Acid Green 50

| Target Site | Reagent/Reaction Type | Potential Functional Group Introduced | Potential Application |

| Hydroxyl Group | Acyl Halide/Anhydride (Acylation) | Ester | Increased hydrophobicity, modified solubility |

| Sulfonic Acid Group | Thionyl Chloride followed by Amine | Sulfonamide | Covalent attachment to biomolecules, polymers |

| Aromatic Ring | Nitrating Agent (Nitration) | Nitro group | Altered chromophoric properties |

| Aromatic Ring | Halogenating Agent (Halogenation) | Halogen | Modified reactivity and spectral properties |

Advanced Analytical Chemistry and Spectroscopic Characterization of Acid Green 50

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of dyes, enabling the separation of the primary component from impurities, isomers, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and separating components of non-volatile organic compounds like Acid Green 50. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing sulfonated dyes. tandfonline.comoup.com In this mode, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org The retention of Acid Green 50 and its related impurities is governed by their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. tandfonline.com

Ion-pair chromatography can also be employed for highly polar, ionic compounds like sulfonic acids, where a reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing its retention on a reversed-phase column. tandfonline.com The selection of mobile phase composition, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) and additives to control pH, is critical for achieving optimal separation. mdpi.comwikipedia.org Detection is commonly performed using a UV-Visible or Diode-Array Detector (DAD), set at the wavelength of maximum absorbance for Acid Green 50.

Table 1: Illustrative RP-HPLC Parameters for Acid Green 50 Analysis

| Parameter | Condition | Purpose |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for separation based on hydrophobicity. wikipedia.org |

| Mobile Phase | Gradient of Acetonitrile and 0.05 M Sodium Acetate Buffer (pH 4.5) | The changing solvent composition allows for the elution of compounds with a wide range of polarities. acs.org |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. nih.gov |

| Injection Volume | 20 µL | The amount of sample introduced into the system for analysis. nih.gov |

| Column Temp. | 35 °C | Maintains consistent retention times and improves peak shape. acs.org |

| Detector | UV-Visible Detector at λmax (approx. 642 nm) | Measures the absorbance of the eluting compounds for quantification. |

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. While Acid Green 50 itself is a non-volatile salt and cannot be analyzed directly by GC, the technique is indispensable for identifying and quantifying volatile impurities that may be present from its synthesis or manufacturing process. sci-hub.stworlddyevariety.com These impurities, often residual solvents, are a critical aspect of quality control in pharmaceutical and food-grade materials. shimadzu.comthermofisher.com

Headspace GC is the preferred method for this analysis, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. thermofisher.com This technique prevents contamination of the GC system with non-volatile matrix components like the dye itself. chromatographyonline.com The separation is achieved on a capillary column, and detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the volatile compounds. chromatographyonline.comwa.gov

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis in Dye Samples

| Parameter | Condition | Purpose |

| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Stationary phase optimized for the separation of common volatile organic solvents. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp 40°C, ramped to 200°C | Temperature gradient to separate solvents based on their boiling points. |

| Injector Temp. | 150 °C | Ensures rapid volatilization of the injected sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. chromatographyonline.com |

| Headspace Vial Temp. | 80 - 150 °C | Heats the sample to partition volatile impurities into the headspace for injection. wa.gov |

X-ray Diffraction (XRD) for Crystalline Structure and Material Interaction

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. researchgate.net For Acid Green 50, which exists as a solid powder, Powder XRD (PXRD) provides a unique fingerprint based on how X-rays are diffracted by the crystal lattice. lucideon.com

This technique is fundamental for:

Phase Identification : Confirming the identity of the Acid Green 50 compound by comparing its diffraction pattern to a reference database. researchgate.net

Polymorph Screening : Identifying if the dye can exist in different crystalline forms (polymorphs). Different polymorphs can have distinct physical properties, which is a critical consideration in the pharmaceutical industry. cormica.com

Determining Crystallinity : Quantifying the degree of crystallinity versus amorphous content in a sample. cormica.com

Purity Analysis : Detecting the presence of crystalline impurities. cormica.com

The analysis involves directing a beam of monochromatic X-rays at the powdered sample and measuring the intensity of the scattered rays at various angles. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is characteristic of the material's crystal structure. nih.gov

Microscopic and Morphological Characterization (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to obtain detailed information about the surface topography and morphology of solid materials. nanoscience.com For Acid Green 50 powder, SEM analysis reveals critical physical characteristics of the particles. cd-bioparticles.com

Key information obtained from SEM includes:

Particle Size and Distribution : Direct visualization and measurement of individual particle sizes, providing a more detailed picture than techniques that measure bulk properties. nanoscience-analytical.com

Particle Shape and Morphology : Characterizing the shape of the dye particles (e.g., crystalline, irregular, spherical), which can influence properties like flowability and dissolution rate. nanoscience-analytical.comunige.it

Surface Texture : Examining the surface of the particles for features like porosity or roughness. cd-bioparticles.com

In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the sample produce various signals, including secondary electrons, which are used to form a high-resolution, three-dimensional-like image of the surface. nanoscience.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample. unige.it

Advanced Analytical Methodologies and "Green" Analytical Approaches

Modern analytical chemistry emphasizes the development of sustainable methods that minimize environmental impact. omicsonline.org Green Analytical Chemistry (GAC) applies the 12 principles of green chemistry to analytical practices, aiming to reduce or eliminate the use of hazardous substances, decrease energy consumption, and minimize waste generation. researchgate.netmdpi.comnih.gov

For the analysis of Acid Green 50, green approaches can be implemented across various techniques:

Greener HPLC : Replacing traditional organic solvents like acetonitrile and methanol with more benign alternatives such as ethanol (B145695) or glycerol. mdpi.comresearchgate.net Additionally, miniaturizing the analysis by using shorter columns or columns with smaller internal diameters can significantly reduce solvent consumption. jk-sci.com

Sample Preparation : Employing modern extraction techniques like solid-phase microextraction (SPME) for GC analysis, which eliminates the need for large volumes of extraction solvents. jk-sci.com

Energy Efficiency : Selecting analytical instruments designed for lower energy consumption and developing methods with shorter run times. omicsonline.orgmdpi.com

The goal of GAC is to make analytical procedures safer, more environmentally friendly, and more economically efficient without compromising analytical performance. nih.govsustainability-directory.com

Potentiometric titration is a classic and reliable method for characterizing the acidic or basic properties of a substance. cu.edu.tr For Acid Green 50, which is the sodium salt of a disulfonic acid, this technique can be used to determine the concentration and strength of the acidic functional groups. sci-hub.stnih.gov

The process involves titrating a solution of Acid Green 50 with a standardized base, such as sodium hydroxide, while monitoring the solution's pH with a glass electrode. fsu.edu A plot of pH versus the volume of titrant added produces a titration curve. The equivalence points on this curve, which appear as sharp inflections, correspond to the neutralization of the acidic protons. cu.edu.tr Because azo dyes and other colored compounds make visual indicators difficult to use, potentiometric endpoint detection is essential. cu.edu.tr This analysis provides valuable data on the pKa values associated with the sulfonic acid groups, offering insight into the compound's behavior in solutions of varying pH. cu.edu.tr

Multivariate Data Analysis in Spectroscopic and Chromatographic Studies

In the advanced analytical characterization of Acid Green 50, the large and complex datasets generated by modern spectroscopic and chromatographic instruments necessitate the use of sophisticated data analysis techniques. eurachem.org Multivariate data analysis, a subset of chemometrics, provides the tools to extract meaningful information from this data, revealing relationships between variables and uncovering underlying patterns that are not apparent with simpler univariate methods. eurachem.orgquadram.ac.uk These techniques are crucial for applications ranging from quality control and impurity profiling to monitoring the dye's behavior in various matrices.

Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are among the most powerful and commonly employed multivariate methods in this context. quadram.ac.uknih.gov

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. researchgate.netrsc.org In the analysis of Acid Green 50, PCA can be applied to spectroscopic data (e.g., from UV-Vis or fluorescence spectroscopy) or chromatographic data (e.g., from High-Performance Liquid Chromatography with a Diode-Array Detector, HPLC-DAD).

The primary goals of using PCA in the study of Acid Green 50 include:

Data Visualization and Pattern Recognition: PCA transforms the original, highly correlated variables into a new set of uncorrelated variables called principal components (PCs). rsc.org Plotting the first few PCs (which capture the most significant variance) can reveal groupings or trends within samples. For instance, different batches of Acid Green 50 might cluster separately on a PCA score plot, indicating variations in their chemical composition or impurity profiles.

Outlier Detection: Samples that deviate significantly from the main clusters in a score plot can be identified as potential outliers, warranting further investigation.

Variable Correlation: The loading plots in PCA show how the original variables (e.g., absorbance at specific wavelengths or retention times) contribute to the principal components, helping to identify which variables are most important for differentiating between samples. rsc.org

Hypothetical PCA of Acid Green 50 Batches

The following interactive table illustrates a hypothetical scenario where PCA is applied to the UV-Vis spectra of various production batches of Acid Green 50 to assess consistency. The first two principal components (PC1 and PC2) account for the majority of the variance in the spectral data.

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Inferred Quality |

| AG50-001 | 2.35 | 0.15 | Standard |

| AG50-002 | 2.41 | 0.20 | Standard |

| AG50-003 | -1.50 | 3.10 | Outlier: High Impurity A |

| AG50-004 | 2.29 | 0.18 | Standard |

| AG50-005 | -3.75 | -2.50 | Outlier: High Impurity B |

| AG50-006 | -3.68 | -2.45 | Outlier: High Impurity B |

Table 1: Illustrative PCA scores for different batches of Acid Green 50. PC1 is hypothesized to correlate with dye concentration, while PC2 is linked to the presence of specific impurities. Batches 003, 005, and 006 are identified as outliers.

Partial Least Squares (PLS) Regression

PLS is a multivariate calibration method used to build predictive models. nih.govnih.gov It is particularly effective when the number of predictor variables is large and there is a high degree of correlation (multicollinearity) between them, a common situation in spectroscopic and chromatographic data. nih.gov In the context of Acid Green 50, PLS can be used to create a model that correlates spectral or chromatographic data (X-variables) with a specific property of interest, such as concentration (Y-variable).

Applications of PLS in the analysis of Acid Green 50 include:

Quantitative Analysis in Complex Matrices: PLS can accurately quantify the concentration of Acid Green 50 in mixtures containing interfering substances whose spectral or chromatographic signals overlap with the analyte. nih.gov The method selectively filters out the variation in the spectral/chromatographic data that is not correlated with the concentration of Acid Green 50.

Simultaneous Determination: It can be used for the simultaneous quantification of Acid Green 50 and other components (e.g., subsidiary dyes, impurities, or degradation products) in a sample. nih.gov

Hypothetical PLS Model for Acid Green 50 Quantification

This table shows the performance metrics for a hypothetical PLS model developed to quantify Acid Green 50 in industrial wastewater using HPLC-DAD data. The model is built using a set of calibration samples with known concentrations and then tested on an independent validation set.

| Parameter | Description | Value |

| R² (Calibration) | Coefficient of determination for the calibration set. | 0.998 |

| RMSEC | Root Mean Square Error of Calibration. | 0.05 mg/L |

| R² (Validation) | Coefficient of determination for the validation set. | 0.995 |

| RMSEP | Root Mean Square Error of Prediction. | 0.09 mg/L |

| Number of Latent Variables | The optimal number of factors used in the PLS model. | 4 |

Table 2: Illustrative performance metrics for a PLS regression model. The high R² values and low error values (RMSEC, RMSEP) indicate a highly accurate and robust predictive model for quantifying Acid Green 50.

Multivariate Curve Resolution (MCR)

Another powerful technique, Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), is used to deconvolve complex, overlapping signals from spectroscopic or chromatographic analyses. researchgate.netacs.org For Acid Green 50, MCR-ALS could be applied to data from a degradation study. As the parent dye degrades, new products are formed, leading to a complex mixture where the spectra of individual components overlap. MCR-ALS can mathematically resolve the pure spectrum and concentration profile for each component (parent dye and degradation products) from the mixture data without prior knowledge of their identity. researchgate.netacs.org

By applying these multivariate data analysis techniques, a much deeper and more accurate understanding of Acid Green 50's chemical properties and behavior can be achieved, surpassing the limitations of traditional univariate data interpretation.

Computational and Theoretical Chemistry Studies of Acid Green 50

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, particularly those based on Density Functional Theory, have been widely applied to triphenylmethane (B1682552) dyes, a class to which Acid Green 50 belongs.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsdjournal.orgnih.gov For Acid Green 50, DFT is employed to determine its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Once the geometry is optimized, DFT can be used to calculate a range of electronic properties. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. nih.gov Studies on structurally similar triphenylmethane dyes demonstrate the utility of DFT in predicting properties such as dipole moments, polarizability, and the effects of different solvents on the molecular structure. semanticscholar.orguc.pt Time-dependent DFT (TD-DFT) is a further extension used to predict electronic absorption spectra, correlating computational results with experimentally observed colors. researchgate.netyoutube.com

Table 1: Example Electronic Properties of a Triphenylmethane Dye Calculated by DFT

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 10.5 |

| Isotropic Polarizability (a.u.) | 450.2 |

| Total Energy (Hartree) | -1850.7 |

Note: Data are representative values for a generic triphenylmethane dye based on computational studies and are for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, which is characteristic of colored compounds like Acid Green 50. researchgate.net The energy gap is directly related to the electronic transitions responsible for the molecule's color; a smaller gap corresponds to absorption of longer wavelength light. nih.gov For triphenylmethane dyes, the HOMO is typically localized on the electron-rich parts of the molecule, such as the dimethylamino groups, while the LUMO is distributed across the conjugated system. nih.gov

Table 2: Representative Frontier Orbital Energies for a Triphenylmethane Dye

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.23 |

| LUMO Energy | -2.81 |

| Energy Gap (ΔE) | 2.42 |

Note: Values are illustrative and based on typical DFT calculations for similar dyes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wuxiapptec.com The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically:

Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

Green represents regions of neutral potential.

For Acid Green 50, MEP analysis would likely show negative potential (red) around the sulfonate groups (-SO₃⁻) and the hydroxyl group (-OH), indicating these are sites for interaction with positive charges. The nitrogen atoms of the dimethylamino groups would also show negative potential. Conversely, regions around the hydrogen atoms would exhibit a more positive potential (blue). wuxiapptec.com This information is critical for understanding how the dye interacts with other molecules, such as substrates or biological macromolecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

For Acid Green 50, MD simulations can be used to:

Analyze its conformational flexibility in different environments, such as in aqueous solution.

Study its interaction with surfaces, which is relevant for its application in dyeing and adsorption processes.

Investigate its aggregation behavior in solution.

Explore its binding dynamics with biological macromolecules, providing a more detailed picture than static docking models.

Simulations on similar dyes like Brilliant Green have been used to explore their conformational geometries and interactions at an atomistic level, providing a foundation for understanding how Acid Green 50 might behave under various conditions. mdpi.com

Computational Modeling of Acid Green 50 Interaction Mechanisms

Computational modeling helps elucidate the specific mechanisms through which Acid Green 50 interacts with other chemical or biological systems. This is particularly important for its applications in dyeing, as a biological stain, or in other technological fields.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Acid Green 50) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. mdpi.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (the strength of the interaction). mdpi.comnih.gov

The process involves placing the Acid Green 50 molecule into the binding site of a target macromolecule in various conformations and orientations. A "scoring function" is then used to calculate the binding energy for each pose, with lower energy scores typically indicating a more favorable interaction. mdpi.comnepjol.info

These studies are crucial for understanding the mechanism of action when Acid Green 50 is used as a biological stain. For example, docking could predict how the dye binds to specific amino acid residues in a protein's active site. The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the stability of the dye-protein complex. nepjol.info

Table 3: Example Docking Results for a Dye with a Model Protein

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Human Serum Albumin | -8.5 | Arg, Lys, Tyr |

| Lysozyme | -7.2 | Asp, Trp |

| DNA Topoisomerase II | -9.1 | Asn, Gly, Mg²⁺ |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.

Environmental Science and Remediation Technologies for Acid Green 50

Environmental Fate and Transformation Pathways of Acid Green 50

The environmental fate of Acid Green 50 is determined by a combination of chemical and biological processes that dictate its persistence, transport, and potential impact on ecosystems.

The breakdown of Acid Green 50 in the environment can occur through several mechanisms, primarily oxidation, hydrolysis, and photolysis.

Oxidation: This is a significant pathway for the degradation of complex organic molecules like Acid Green 50. pharmaceutical-journal.com Oxidation involves the removal of electrons from the dye molecule, which can be initiated by light, heat, or trace metals. pharmaceutical-journal.com Advanced Oxidation Processes (AOPs) are particularly effective. For instance, electrochemical oxidation (anodic oxidation) has been successfully used to treat wastewater containing Acid Green 50, achieving a 68% reduction in Chemical Oxygen Demand (COD) under suitable conditions. researchgate.netnih.gov This process universally oxidizes organic pollutants, potentially breaking them down into carbon dioxide and water. researchgate.net

Hydrolysis: This process involves the reaction of the dye molecule with water, leading to the cleavage of chemical bonds. pharmaceutical-journal.compharmacy180.com While common for compounds with ester or amide groups, the specific susceptibility of Acid Green 50 to hydrolysis under typical environmental pH conditions is not extensively detailed in available research. However, it remains a potential degradation pathway. pharmaceutical-journal.compharmacy180.com

Photolysis: This degradation mechanism is driven by light energy. up.pt Unsaturated aromatic compounds, characteristic of many dyes, are often susceptible to photolysis because they can absorb light energy. up.pt However, direct photolysis is not always an effective removal method for complex dyes. For example, a study on Malachite Green, another triphenylmethane (B1682552) dye, showed that only 12.35% degradation was achieved after 60 minutes of direct UV irradiation. nih.gov The effectiveness of photolysis for Acid Green 50 would similarly depend on its ability to absorb ambient light and the quantum yield of the degradation reaction.

When a parent compound like Acid Green 50 degrades, it forms a series of intermediate compounds known as transformation products (TPs) or metabolites. nih.gov These TPs are formed through processes like oxidation, reduction, or hydrolysis. nih.gov

The degradation process aims to increase the polarity of the compound, which can facilitate its eventual elimination from the environment. nih.gov However, the persistence and potential toxicity of these TPs are of significant environmental concern. In some cases, degradation products can be more harmful or persistent than the original substance. up.ptnih.gov For Acid Green 50, degradation via oxidation breaks down the complex chromophore, leading to decolorization and the formation of smaller organic molecules. researchgate.net Detailed studies identifying the specific chemical structures of Acid Green 50's TPs and evaluating their persistence in the environment are limited. The transformation of similar complex organic molecules has been observed to be slow in surface waters, with half-lives ranging from days to weeks, indicating that metabolites can persist. acs.org

The dissipation half-life (DT₅₀) is a measure of persistence, indicating the time required for 50% of a chemical's initial concentration to decline under specific conditions. herts.ac.uk This value is crucial for assessing environmental risk. The DT₅₀ can vary significantly depending on the environmental matrix (soil, water, sediment) and conditions such as temperature, pH, and microbial activity. researchgate.net

For Acid Green 50, predictive models and available data provide insight into its persistence.

| Environmental Matrix/Process | Half-Life (DT₅₀) |

|---|---|

| Biodegradation | 12.9 days |

This predicted biodegradation half-life of 12.9 days suggests moderate persistence. It is important to note that this is a predicted value, and actual dissipation rates in specific soil or water systems could differ based on local environmental factors. researchgate.net

Advanced Wastewater Treatment Technologies for Acid Green 50 Removal

Conventional wastewater treatment methods are often ineffective at removing persistent and complex dyes like Acid Green 50. researchgate.net Therefore, advanced technologies are required to ensure their effective elimination from industrial effluents. researchgate.netemew.com

Research has demonstrated the efficacy of several advanced methods for Acid Green 50 removal. A comparative study evaluated anodic oxidation and electrocoagulation, both of which proved effective but differed in economic feasibility. Electrocoagulation was found to be more economical than anodic oxidation. researchgate.netnih.gov

| Technology | COD Reduction (%) | Energy Consumption (kWh/kg dye) |

|---|---|---|

| Anodic Oxidation | 68% | 3.31 - 16.97 |

| Electrocoagulation | 87% | 2.8 - 12.8 |

Data sourced from a comparative study on Acid Green 50 removal. researchgate.netnih.gov

These results show that while both methods can significantly reduce the pollutant load, electrocoagulation achieves a higher COD reduction with lower energy consumption, making it a more favorable option. nih.gov

Adsorption is a widely used and effective method for removing dyes from wastewater due to its efficiency, cost-effectiveness, and simple operation. acs.orglmu.edu.ng The process involves the attachment of dye molecules (adsorbate) to the surface of a solid material (adsorbent). nih.gov The effectiveness of adsorption depends heavily on the properties of the adsorbent material. mdpi.com

For Acid Green dyes, various adsorbents have been explored. One study investigated the use of a magnetic geopolymer for the removal of an Acid Green (AG) dye, finding that the adsorption mechanism was based on physical interactions. researchgate.net The calculated adsorption energies for the AG-geopolymer system ranged from 18.55 to 29.14 kJ/mol. researchgate.net

Research is focused on developing novel, high-performance adsorbents that are both efficient and environmentally friendly. nih.gov

Layered Double Hydroxides (LDHs): Also known as anionic clays, LDHs are materials with two-dimensional layered structures, high porosity, and a significant capacity for anion exchange. mdpi.commdpi.com These properties make them excellent candidates for removing anionic dyes like Acid Green 50. researchgate.net The synthesis of LDHs can be achieved through methods like coprecipitation and hydrothermal processes. mdpi.comnih.gov Their characterization often involves techniques such as X-ray diffraction (XRD) to confirm the layered structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. mdpi.comresearchgate.net The high surface area and tunable interlayer spaces of LDHs allow them to accommodate large organic dye anions, leading to high adsorption capacities. mdpi.comnih.gov Studies on dyes like Acid Green 1 have shown that LDHs can effectively remove them from aqueous solutions through a combination of surface adsorption and interlayer ion exchange. scispace.com

Cellulose-Based Hydrogels: These are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water. nih.govpharmaexcipients.com Derived from cellulose, the most abundant natural polymer, these hydrogels are biodegradable, non-toxic, and have a high adsorption capacity, making them a promising "green" adsorbent. nih.govnih.gov They are synthesized by cross-linking cellulose or its derivatives. mdpi.com Characterization using scanning electron microscopy (SEM) reveals a porous structure, while techniques like FTIR and Nuclear Magnetic Resonance (NMR) confirm the chemical composition. lut.finih.gov The presence of functional groups like hydroxyl (–OH) and carboxyl (–COOH) on the hydrogel network facilitates the binding of dye molecules. mdpi.com While specific studies on Acid Green 50 are not prevalent, cellulose-based hydrogels have shown high efficiency in removing other dyes, such as Methylene Blue, with adsorption capacities reaching up to 41.67 mg/g in some cases. cellulosechemtechnol.ro The swelling capability of these hydrogels enhances their surface area and accessibility of adsorption sites, making them highly effective for wastewater treatment. nih.govnih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of remediation technologies designed to mineralize recalcitrant organic pollutants into simpler, less harmful substances like CO2, water, and inorganic ions. The hallmark of AOPs is the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds, including dyes like Acid Green 50.

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. A notable study on the degradation of Acid Green 50 employed a heterogeneous Fenton catalyst, specifically iron oxide supported on alumina (Fe₂O₃–Al₂O₃) tandfonline.com. This system demonstrated high efficiency in mineralizing the dye. The catalyst was stable and could be reused over multiple cycles, making the process more sustainable tandfonline.comresearchgate.net.

The electro-Fenton (EF) process is an electrochemical AOP where H₂O₂ and Fe²⁺ are generated in-situ, enhancing the process's efficiency and reducing the need for chemical transport mdpi.com. The performance of EF systems is highly dependent on parameters such as pH, catalyst concentration, and applied current density mdpi.com. While specific studies on the electro-Fenton degradation of Acid Green 50 are limited, the principles suggest it would be an effective treatment method.

| Catalyst | Parameter | Result | Time | Reference |

|---|---|---|---|---|

| Fe₂O₃–Al₂O₃ | Total Organic Carbon (TOC) Removal | >95% | 90 min | tandfonline.com |

Anodic oxidation (AO) is an electrochemical AOP where pollutants are destroyed directly on the anode surface or indirectly by anode-generated oxidants like hydroxyl radicals. This method has been proven effective for the treatment of wastewater containing Acid Green 50.

A comparative study investigated the removal of Acid Green 50 using anodic oxidation nih.gov. The process was effective in both color removal and the reduction of the chemical oxygen demand (COD), a measure of the amount of oxygen required to oxidize the organic matter in the water. The research found that under suitable operating conditions, a significant reduction in COD could be achieved. Furthermore, the kinetics of the decolorization process were found to be best described by a first-order rate equation, indicating that the rate of color removal is directly proportional to the concentration of the dye nih.govresearchgate.net. Another study utilizing a modified lead oxide on titanium electrode also reported complete color removal and substantial COD reduction for an acid green dye sid.ir.

| Parameter | Result | Kinetic Model | Reference |

|---|---|---|---|

| Chemical Oxygen Demand (COD) Reduction | 68% | Not Applicable | nih.gov |

| Decolorization Rate | Follows First-Order Rate Equation | First-Order | nih.govresearchgate.net |

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (like UV or visible light) to generate electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the target pollutant tandfonline.comnih.gov.

Ozonation is a well-established AOP that uses ozone (O₃), a powerful oxidant, to break down complex organic molecules. Ozone can react with pollutants directly or decompose to form even more powerful hydroxyl radicals, especially at high pH pwr.edu.pl. The combination of ozone with hydrogen peroxide (O₃/H₂O₂), known as the peroxone process, or with UV light (O₃/UV) can accelerate the generation of hydroxyl radicals and enhance degradation efficiency e3s-conferences.orgresearchgate.net.

Research on dyes like Acid Green 25 has demonstrated that ozonation-based processes can achieve complete decolorization in a very short time, often within 10 minutes researchgate.net. The degradation kinetics typically fit a pseudo-first-order model. These processes are also effective in achieving partial mineralization of the dye, with studies showing up to 50% TOC removal researchgate.net. Given the structural similarities, it is expected that ozonation would be a rapid and effective method for the decolorization and degradation of Acid Green 50.

Electrochemical Treatment Methods

Electrochemical treatment methods represent a promising approach for the remediation of wastewater contaminated with synthetic dyes like Acid Green 50. These techniques utilize electrical energy to drive chemical reactions that can degrade or remove pollutants. They are often considered advantageous due to their high efficiency, amenability to automation, and reduced sludge production compared to conventional chemical coagulation methods.

Electrocoagulation Efficiency and Mechanism

Electrocoagulation (EC) is an electrochemical technique that has demonstrated significant effectiveness in removing Acid Green 50 from aqueous solutions. The process involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of iron (Fe) or aluminum (Al).

Efficiency of Electrocoagulation:

Research comparing electrocoagulation with another electrochemical method, anodic oxidation, for the removal of Acid Green 50 has shown EC to be a more efficient and economical choice. Key findings from comparative studies highlight the following efficiencies:

Chemical Oxygen Demand (COD) Reduction: Under optimal operating conditions, electrocoagulation can achieve a remarkable 87% reduction in COD, significantly higher than the 68% achieved by anodic oxidation. nih.gov

Energy Consumption: The energy required to remove the dye is a critical factor for industrial applications. Electrocoagulation is more energy-efficient, with consumption ranging from 2.8 to 12.8 kWh per kilogram of dye removed. In contrast, anodic oxidation consumes between 3.31 and 16.97 kWh/kg of dye. nih.gov

Decolorization Rate: The rate of color removal in the electrocoagulation process for Acid Green 50 has been found to correlate well with a first-order kinetic model. nih.gov

The efficiency of the electrocoagulation process is influenced by several key operational parameters:

| Parameter | Effect on Efficiency |

| Current Density | Higher current density generally increases the rate of coagulant generation and bubble production, leading to faster dye removal. |

| Initial pH | The pH of the solution affects the formation and characteristics of the metal hydroxide flocs. |

| Dye Concentration | The initial concentration of the dye can impact the time and energy required for effective removal. |

| Electrolyte (e.g., NaCl) | The presence of an electrolyte like NaCl increases the conductivity of the water, which can reduce energy consumption. |

Mechanism of Electrocoagulation:

The mechanism of dye removal by electrocoagulation is a multi-step process involving the interplay of electrochemical and physical phenomena. scispace.comdeswater.comwikipedia.org

Anode Oxidation and Coagulant Generation: At the anode, the sacrificial metal electrode (M) is oxidized, releasing metal ions (Mz+) into the wastewater. deswater.comwikipedia.org

Anode Reaction: M(s) → Mz+(aq) + z e-

Cathode Reaction and Gas Bubble Formation: Simultaneously, at the cathode, water is reduced, producing hydrogen gas (H2) and hydroxide ions (OH-). researchgate.net

Cathode Reaction: 2H2O(l) + 2e- → H2(g) + 2OH-(aq)

Floc Formation: The generated metal ions (Mz+) and hydroxide ions (OH-) react in the bulk of the solution to form various monomeric and polymeric metal hydroxide species (M(OH)z). These hydroxides act as the coagulating agents. scispace.commdpi.com

Pollutant Destabilization and Adsorption: The positively charged metal hydroxide flocs destabilize the negatively charged colloidal particles of the Acid Green 50 dye. The dye molecules are then adsorbed onto the large surface area of these flocs. scispace.com

Removal by Flotation or Sedimentation: The hydrogen gas bubbles produced at the cathode adhere to the newly formed flocs. This process, known as electroflotation, lifts the pollutant-laden flocs to the surface, where they can be skimmed off. researchgate.net Alternatively, larger and denser flocs may settle at the bottom of the reactor.

Membrane Separation Technologies (e.g., Ultrafiltration, Nanofiltration)

Membrane separation technologies offer a physical barrier approach to remove contaminants from water. These processes are driven by pressure and are valued for not requiring chemical additives (in their basic form) and for producing a high-quality permeate that can potentially be reused. For dye wastewater treatment, nanofiltration (NF) and ultrafiltration (UF) are the most relevant.

Nanofiltration (NF):

Nanofiltration membranes have pore sizes typically in the range of 1-10 nanometers, making them highly effective at removing dissolved organic molecules like dyes, as well as multivalent ions. iwaponline.com The primary mechanisms for dye removal by NF are:

Size Exclusion: The physical pores of the NF membrane are smaller than the dye molecules, preventing them from passing through.

Electrostatic Repulsion: NF membranes often carry a negative surface charge. Since Acid Green 50 is an anionic dye, it is repelled by the membrane surface, enhancing the rejection rate.

Studies on various acid and reactive dyes have shown that NF can achieve very high removal efficiencies, often exceeding 97% and in some cases reaching 100%, particularly in the presence of salts like NaCl. nih.govresearchgate.net This technology is considered a promising method for treating textile mill effluents. nih.gov

Ultrafiltration (UF):

Ultrafiltration membranes have larger pores than NF membranes and are generally not effective on their own for removing dissolved, low-molecular-weight dyes like Acid Green 50. researchgate.net However, the efficacy of UF can be dramatically improved when used in a hybrid process:

Polymer-Enhanced Ultrafiltration (PEUF): In this approach, a water-soluble polymer (a polyelectrolyte) with a charge opposite to that of the dye is added to the wastewater. researchgate.netnih.gov The polymer binds to the dye molecules, forming larger polymer-dye complexes. These complexes are then large enough to be effectively retained by the UF membrane, with dye retention rates of up to 99% being reported for various dyes. nih.gov

Coagulation-Ultrafiltration: This process involves a pre-treatment step where a coagulant is added to the wastewater to form flocs with the dye molecules. The UF membrane then serves to separate these flocs from the treated water.

| Membrane Technology | Typical Dye Removal Efficiency | Primary Removal Mechanism(s) | Notes |

| Nanofiltration (NF) | >97% for acid dyes iwaponline.comnih.gov | Size Exclusion, Electrostatic Repulsion | Effective for dissolved dyes; can also remove salts. |

| Ultrafiltration (UF) | Low (when used alone) | Size Exclusion | Ineffective for small, dissolved dye molecules. |

| Polymer-Enhanced UF | Up to 99% nih.gov | Complexation followed by Size Exclusion | Requires addition of a binding polymer. |

Biological Treatment Approaches, Including Enzyme-Mediated Degradation

Biological treatment methods utilize the metabolic activities of microorganisms such as bacteria and fungi, or the action of their enzymes, to break down complex organic pollutants into simpler, less toxic substances. nih.gov These approaches are considered environmentally friendly and cost-effective alternatives to physicochemical methods. nih.gov

Triphenylmethane dyes, including Acid Green 50, are generally recalcitrant to conventional biological degradation due to their complex aromatic structure. proquest.com However, specialized microorganisms and their enzymatic systems have shown significant potential for their degradation.

The primary mechanisms involved are biosorption (adsorption of the dye onto the microbial biomass) and biodegradation (enzymatic breakdown of the dye molecule). nih.gov Biodegradation is the more desirable pathway as it leads to the actual destruction of the pollutant.

Enzyme-Mediated Degradation:

The key to the biodegradation of triphenylmethane dyes lies in the action of specific oxidoreductive enzymes, particularly laccases and peroxidases, which are produced by various microorganisms, especially white-rot fungi. nih.govresearchgate.netnih.gov

Laccases: These multi-copper oxidase enzymes are highly effective in degrading a wide range of dyes. nih.govmdpi.com They catalyze the oxidation of the dye's chromophore, initiating the breakdown of the molecule. researchgate.net The degradation of triphenylmethane dyes by laccase is typically a first-order reaction. mdpi.com Studies have specifically demonstrated that crude laccase from the fungus Pleurotus ostreatus can achieve high decolorization efficiency for Acid Green 50. mdpi.comnih.gov

Peroxidases: Enzymes like lignin (B12514952) peroxidase also play a role in the degradation of aromatic compounds, including dyes. frontiersin.org

Research has shown that the enzymatic treatment of triphenylmethane dyes not only removes the color but also leads to significant detoxification of the wastewater. nih.govresearchgate.net The degradation products are typically simpler aromatic compounds that are less toxic than the parent dye molecule. nih.gov

| Enzyme | Source Organism (Example) | Role in Degradation of Triphenylmethane Dyes |

| Laccase | White-rot fungi (Pleurotus ostreatus, Trametes versicolor) nih.govmdpi.com | Oxidizes the dye's chromophore, initiating decolorization and breakdown. |

| Lignin Peroxidase | Fungi | Degrades and mineralizes aromatic compounds. frontiersin.org |

Assessment of Environmental Impact and Green Remediation Strategies

The release of synthetic dyes like Acid Green 50 into the environment poses significant ecological risks. Triphenylmethane dyes are known for their persistence, toxicity, and potential mutagenic and carcinogenic properties, making their removal from industrial effluents a critical environmental priority. jetir.orgtandfonline.com

Environmental Impact of Acid Green 50 and Related Dyes:

Aquatic Toxicity: These dyes are toxic to aquatic organisms. jetir.org Their presence in water bodies reduces light penetration, which inhibits the photosynthetic activity of aquatic plants and algae, disrupting the entire aquatic food web. jetir.orgfibre2fashion.com

Oxygen Depletion: The degradation of dyes in water can consume dissolved oxygen, leading to hypoxic conditions that are harmful to fish and other aquatic life. jetir.org

Persistence and Bioaccumulation: The complex aromatic structure of triphenylmethane dyes makes them resistant to natural biodegradation, allowing them to persist in the environment. proquest.comnih.gov They can also accumulate in aquatic organisms and potentially enter the human food chain. jetir.orgjetir.org

Human Health Concerns: Some triphenylmethane dyes are implicated as potential carcinogens and mutagens. tandfonline.comfibre2fashion.com

Green Remediation Strategies:

Green remediation aims to minimize the environmental footprint of cleanup activities by incorporating sustainable practices. The goal is to protect human health and the environment by making remediation more efficient and less impactful. Key principles include minimizing energy consumption, reducing waste generation, and using sustainable materials and technologies.

Applying these principles to the remediation of Acid Green 50 wastewater leads to the following considerations:

Electrochemical Methods: Electrocoagulation can be viewed as a greener alternative to traditional chemical coagulation because it generates coagulants in-situ, reducing the need to transport and handle chemical reagents and often producing a smaller volume of more stable sludge. scispace.comresearchgate.net Optimizing the process for energy efficiency is a key green objective.

Membrane Technologies: Membrane filtration aligns with green principles by enabling water reuse, a crucial aspect of sustainable water management. The high-quality permeate from nanofiltration can be recycled back into industrial processes, reducing freshwater consumption and wastewater discharge. However, the energy consumption of pressure-driven membrane processes and the management of the concentrated retentate stream must be considered.

Biological Approaches: Bioremediation and enzyme-mediated degradation are inherently green technologies. nih.govresearchgate.net They rely on natural processes, operate under mild conditions (reducing energy input), and can break down pollutants into harmless substances like carbon dioxide and water, minimizing secondary waste. nih.gov Phytoremediation, the use of plants to clean up contaminants, is another green approach that can be applied to dye-containing effluents. nih.govresearchgate.net

The selection of the most appropriate and "greenest" remediation strategy depends on a holistic assessment of the specific situation, considering factors like dye concentration, wastewater volume, cost, energy requirements, and the potential for resource recovery. Often, a combination of technologies, such as a biological or electrochemical pre-treatment followed by membrane polishing, can provide the most effective and sustainable solution.

Applications in Materials Science and Industrial Processes Excluding Clinical Human Trials

Dyeing Processes and Mechanisms in Textiles and Other Materials

Acid Green 50 is a widely used dye for various materials, including wool, silk, polyamide fibers, and leather. smolecule.comworlddyevariety.com Its effectiveness stems from its chemical structure and the interactions it forms with different substrates.

As an acid dye, Acid Green 50 is highly soluble in water and carries a negative charge due to its sulfonic acid groups. textilelearner.net The dyeing mechanism primarily involves ionic bonding with positively charged sites on protein and polyamide fibers like wool, silk, and nylon. textilelearner.netjcsp.org.pk In an acidic dyebath, the amino groups (-NH2) of these fibers become protonated (-NH3+), creating cationic sites that attract the anionic dye molecules. textilelearner.netjcsp.org.pk

Beyond ionic interactions, other forces such as van der Waals forces and hydrogen bonding contribute to the dye's adhesion to the fibers, ensuring a durable and fast coloration. textilelearner.net The dyeing process is typically carried out at or near boiling temperatures for 30 to 60 minutes to facilitate the diffusion and fixation of the dye within the fiber structure. textilelearner.net

The interaction of Acid Green 50 with polymers is not limited to textiles. It has been used as a model anionic dye in studies involving polyelectrolyte interactions, which are crucial for developing new materials for applications like selective dye removal from wastewater. rsc.orgmdpi.com

Spectroscopic techniques are essential for characterizing and quantifying the presence of Acid Green 50 on dyed materials. UV-Visible spectroscopy is commonly employed to determine the concentration of the dye in solutions and to study its adsorption onto various materials. researchgate.netjmaterenvironsci.com The maximum absorption wavelength (λmax) for Acid Green 50 is typically observed around 650 nm. researchgate.netjmaterenvironsci.com

Fourier-transform infrared spectroscopy (FTIR) is another powerful tool used to analyze the interactions between the dye and the substrate. rsc.orgresearchgate.net FTIR spectra can reveal the formation of new chemical bonds or shifts in existing bonds, providing evidence of the dyeing mechanism. rsc.orgresearchgate.net For instance, in studies of dye adsorption, changes in the FTIR spectra of the adsorbent material after contact with Acid Green 50 can confirm the successful binding of the dye molecules. jmaterenvironsci.com

Advanced Functional Materials Development

The unique optical properties of Acid Green 50 have led to its incorporation into advanced functional materials, particularly for photonic applications.

Researchers have successfully prepared composite films by incorporating Acid Green 50 into a polyvinyl alcohol (PVA) matrix. researchgate.netresearchgate.net These films are typically fabricated using a solution casting technique. researchgate.net The characterization of these composite films involves a suite of analytical methods to understand their structural and morphological properties.

X-ray Diffraction (XRD): XRD studies are used to analyze the crystalline structure of the composite films and to understand how the incorporation of the dye affects the polymer matrix. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology of the films, validating the dispersion and homogeneity of the dye within the PVA matrix. researchgate.netresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to explain the interaction between the Acid Green 50 dye molecules and the PVA polymer chains by identifying the functional groups and their interactions. researchgate.netresearchgate.net

These characterization techniques have confirmed the successful incorporation of Acid Green 50 into PVA films, paving the way for the exploration of their functional properties. researchgate.net

Acid Green 50-PVA composite films exhibit interesting optical properties. The optical absorption spectra of these composites show a strong linear absorption peak around 650 nm, which is attributed to the π–conjugated electrons in the dye molecules. researchgate.netresearchgate.net

Furthermore, the non-linear absorption (NLA) of these composite films has been investigated using the open-aperture Z-scan technique with a continuous wave diode laser. researchgate.netresearchgate.net The results indicate that Acid Green 50–PVA composite films exhibit strong reverse saturable absorption (RSA), leading to a high optical limiting efficiency. researchgate.netresearchgate.net This property makes them potential candidates for applications in eye and sensor protection devices. researchgate.net The mechanism behind this optical limiting is primarily thermal in origin. researchgate.net These low-cost and versatile films show promise for the development of efficient optical devices for various photonic applications. researchgate.netresearchgate.net

Table 1: Optical Properties of Acid Green 50-PVA Composite Films

| Property | Observation | Reference |

|---|---|---|

| Linear Absorption Peak | ~650 nm | researchgate.netresearchgate.net |

| Non-Linear Absorption | Reverse Saturable Absorption (RSA) | researchgate.netresearchgate.net |

| Optical Limiting Efficiency | High | researchgate.netresearchgate.net |

Applications in Molecular and Cell Biology Research (Excluding Clinical)

In the realm of biological research, Acid Green 50 serves as a valuable staining agent for cells and tissues, aiding in their molecular analysis. scbt.comchemicalbook.com It is particularly useful for identifying and differentiating between healthy and damaged cells. smolecule.com The dye's mechanism of action in biological staining involves its selective interaction with cells that have compromised membrane permeability. smolecule.com Once inside these damaged cells, it binds to negatively charged components like nucleic acids, resulting in a visible green coloration. smolecule.com This characteristic allows researchers to assess cell viability and damage in various experimental settings. It is also used as a fluorescent stain in cell biology for visualizing acidic compartments such as lysosomes. smolecule.com

Use as an Anionic Dye for Cellular Labeling and Molecular Analysis

Acid Green 50 is employed as an anionic dye for the purpose of labeling cells for molecular analysis. scbt.com It is particularly useful as a protein stain for living cells in chemical and molecular analyses. chemicalbook.comcymitquimica.com The dye's anionic properties allow it to interact with and stain cellular components. scbt.comrsc.orgatamanchemicals.comnih.gov

In the field of cell biology, Acid Green 50 is utilized as a vital stain, meaning it can be used to stain living cells. atamanchemicals.com It is often used in conjunction with other dyes like fluorescein (B123965) and rose bengal in ophthalmology to diagnose disorders of the eye's surface. atamanchemicals.com The staining characteristics of Acid Green 50 are comparable to those of rose bengal. chemicalbook.com It is also capable of staining epithelial cells that have damaged membranes. chemicalbook.com

The mechanism behind its staining ability involves the selective targeting of dead and damaged cells. This selectivity is due to the altered membrane permeability of such cells, which allows the dye to enter and interact with negatively charged intracellular components like nucleic acids, resulting in a visible green color. This property enables researchers to distinguish between healthy and compromised cells within tissues.

Furthermore, Acid Green 50's fluorescent properties make it a valuable tool in fluorescence microscopy. It can be used to stain specific acidic compartments within cells, such as lysosomes and autophagosomes.

Interactive Data Table: Properties of Acid Green 50

| Property | Value | Reference |

| Synonyms | Lissamine Green B, Food Green S, Wool Green S | scbt.comchemicalbook.com |

| Molecular Formula | C27H25N2NaO7S2 | scbt.com |

| Molecular Weight | 576.62 g/mol | scbt.com |

| Appearance | Dark green to violet powder | cymitquimica.com |

| Application | Anionic dye for cellular labeling | scbt.com |

Biochemical Interaction Studies with Proteins (e.g., Bovine Serum Albumin)

Acid Green 50 has been the subject of biochemical studies to understand its interaction with proteins, a crucial aspect for its application as a protein stain. chemicalbook.comcymitquimica.com Bovine Serum Albumin (BSA) is a commonly used model protein in these studies due to its structural similarity to human serum albumin and its ready availability. researchgate.netrsc.orgresearchgate.net

Research has shown that Acid Green 50 binds to BSA, and this interaction can be characterized using various spectroscopic techniques, including fluorescence, UV-vis absorption, and Fourier-transform infrared (FTIR) spectroscopy. researchgate.net These studies help in determining key binding parameters such as binding constants, the number of binding sites, and the thermodynamic forces driving the interaction. researchgate.net

For instance, fluorescence quenching studies have revealed that the interaction between a similar anionic dye and BSA is a static quenching process, indicating the formation of a ground-state complex between the dye and the protein. researchgate.net The thermodynamic parameters calculated from these studies, such as enthalpy (ΔH) and entropy (ΔS) changes, can indicate the nature of the binding forces. A positive enthalpy and entropy change, for example, would suggest that hydrophobic forces are the primary drivers of the interaction. researchgate.net

The binding of Acid Green 50 to BSA can also induce conformational changes in the protein, which can be analyzed using techniques like circular dichroism (CD) and FTIR spectroscopy. researchgate.net Understanding these interactions at a molecular level is significant for elucidating the mechanisms of action of such dyes and for their development in various biochemical and biomedical applications. researchgate.net

Interactive Data Table: Research Findings on Dye-BSA Interactions

| Parameter | Finding | Significance | Reference |

| Binding Characterization | Fluorescence, UV-vis, and FTIR spectra are used to determine binding constants, distance, sites, and thermodynamics. | Provides a comprehensive understanding of the dye-protein interaction. | researchgate.net |

| Binding Forces | For a similar dye, hydrophobic forces were identified as the main driver of the interaction with BSA. | Helps in predicting the behavior of the dye in biological systems. | researchgate.net |

| Conformational Changes | Binding of the dye can induce changes in the secondary structure of BSA. | Affects the biological function and activity of the protein. | researchgate.net |

Future Directions and Emerging Research Areas for Acid Green 50

Integration of Artificial Intelligence and Machine Learning in Dye Chemistry and Materials Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and optimization of molecules like Acid Green 50. Machine learning (ML) algorithms are increasingly being deployed to accelerate research and development, offering predictive power that can significantly reduce the time and cost associated with laboratory experimentation. rsc.orgjetir.org

Predictive Modeling for Degradation and Reactivity: AI and ML models, particularly Artificial Neural Networks (ANNs), are proving to be powerful tools for predicting the efficiency of dye degradation processes. rsc.orgmdpi.comresearchgate.net These models can analyze vast and complex datasets, identifying non-linear relationships between multiple variables—such as pH, catalyst concentration, temperature, and initial dye concentration—to forecast the outcome of remediation processes. rsc.orgmdpi.com For instance, research has shown that ANN models can predict the photocatalytic degradation of dyes with high accuracy, often outperforming traditional response surface methodology. eeer.org By training algorithms on historical data, researchers can optimize reaction conditions to maximize the degradation efficiency of dyes like Acid Green 50 in wastewater. rsc.orgeeer.org